4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, chlorophenyl groups, and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis has been reported to enhance the efficiency of the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high productivity and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead molecule in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Researchers have explored its role in various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE: Shares the oxadiazole ring but lacks the ethoxyphenyl group.
4-AMINO-3-(4-CHLOROPHENYL)BUTANOIC ACID: Contains a similar chlorophenyl group but differs in the overall structure.
Uniqueness
4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23Cl2N5O4 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-amino-N-[2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C21H23Cl2N5O4/c1-2-30-17-10-14(11-25-7-8-26-21(29)18-20(24)28-32-27-18)9-16(23)19(17)31-12-13-3-5-15(22)6-4-13/h3-6,9-10,25H,2,7-8,11-12H2,1H3,(H2,24,28)(H,26,29) |
InChI Key |
LZCSFBXGPQGZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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